molecular formula C15H21NO4S B1408742 1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858255-04-5

1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B1408742
CAS RN: 1858255-04-5
M. Wt: 311.4 g/mol
InChI Key: HEIXBZUZSLMREI-UHFFFAOYSA-N
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Description

“1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.40 . It is a derivative of piperidine .


Synthesis Analysis

While specific synthesis methods for “1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid” were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, the synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-dechlorination and amino-de-alkoxylation reactions .


Molecular Structure Analysis

The molecular structure of “1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid” consists of a piperidine ring, a phenylpropyl group, a sulfonyl group, and a carboxylic acid group .

Scientific Research Applications

Sulfonamides in Medicinal Chemistry

  • Sulfonamides possess a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The sulfonamide group is a significant component in medicinal chemistry, contributing to the planning and development of bioactive substances with potential as pharmaceuticals (Azevedo-Barbosa et al., 2020).

Carboxylic Acids in Biocatalysis

  • Carboxylic acids serve as precursors for a variety of industrial chemicals. Their fermentative production via engineered microbes highlights their potential as biorenewable chemicals. However, their inhibitory effects on microbes at concentrations below desired yields pose challenges for their production. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids can aid in engineering robust strains for industrial applications (Jarboe et al., 2013).

Piperidine Derivatives in Organic Synthesis

  • Piperidine and its derivatives play a critical role in organic syntheses, including the development of novel central nervous system (CNS) acting drugs. Functional chemical groups, including piperidine, are identified as lead molecules for synthesizing compounds with CNS activity. This highlights the versatility and value of piperidine derivatives not only in organic syntheses but also in pharmaceutical industries (Saganuwan, 2017).

properties

IUPAC Name

1-(3-phenylpropylsulfonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-15(18)14-8-10-16(11-9-14)21(19,20)12-4-7-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIXBZUZSLMREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191625
Record name 4-Piperidinecarboxylic acid, 1-[(3-phenylpropyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid

CAS RN

1858255-04-5
Record name 4-Piperidinecarboxylic acid, 1-[(3-phenylpropyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858255-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[(3-phenylpropyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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